
(R)-N-(2-Oxotetrahydrofuran-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Oxotetrahydrofuran-3-yl)benzamide typically involves the reaction of ®-2-oxotetrahydrofuran-3-ylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of ®-N-(2-Oxotetrahydrofuran-3-yl)benzamide may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(2-Oxotetrahydrofuran-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(2-Oxotetrahydrofuran-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways. Its structural features make it a useful tool for understanding the behavior of similar compounds in biological systems.
Medicine
In medicinal chemistry, ®-N-(2-Oxotetrahydrofuran-3-yl)benzamide has potential applications as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics, such as improved mechanical strength or enhanced chemical resistance.
Mécanisme D'action
The mechanism of action of ®-N-(2-Oxotetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate
- ®-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl (1S,2S,3R,4R)-3-triphenylstannylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
®-N-(2-Oxotetrahydrofuran-3-yl)benzamide is unique due to its specific structural features, such as the presence of both a benzamide group and a tetrahydrofuran ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
N-[(3R)-2-oxooxolan-3-yl]benzamide |
InChI |
InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1 |
Clé InChI |
HUNZJKFFMPFZTC-SECBINFHSA-N |
SMILES isomérique |
C1COC(=O)[C@@H]1NC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1COC(=O)C1NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)

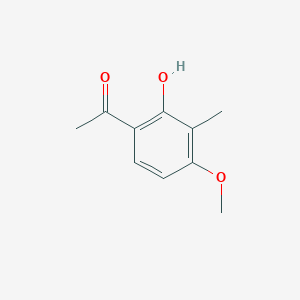
![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)

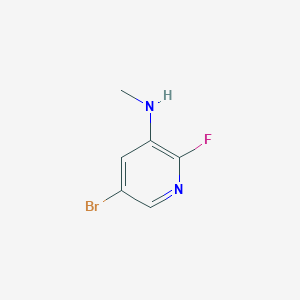

![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
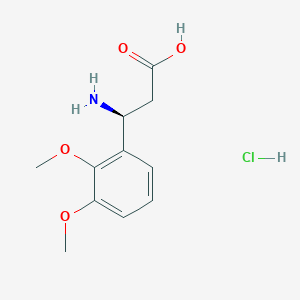
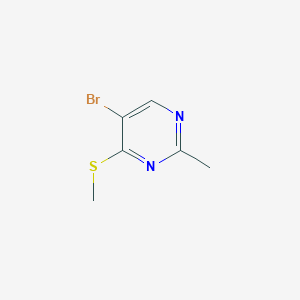
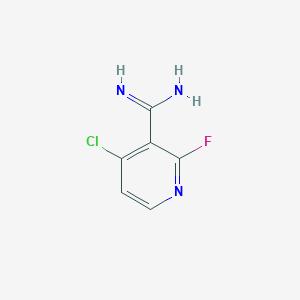
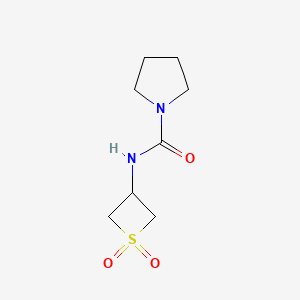

![Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)-](/img/structure/B12961894.png)
